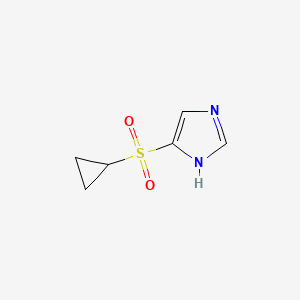

1H-Imidazole, 5-(cyclopropylsulfonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Imidazole, 5-(cyclopropylsulfonyl)- is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropylsulfonyl group at the 5-position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 5-(cyclopropylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production of substituted imidazoles often employs multicomponent reactions, such as the condensation of 1,2-diketones with ammonium acetate and aldehydes using different catalysts under green chemistry conditions . These methods are optimized for high yield and efficiency, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Imidazole, 5-(cyclopropylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: N-alkylated imidazoles.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1H-Imidazole derivatives are known for their significant roles in the development of pharmaceutical agents. The compound 1H-Imidazole, 5-(cyclopropylsulfonyl)- has been investigated for its potential as an antiviral and antimicrobial agent.

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazole derivatives. For instance, derivatives containing the imidazole ring have shown efficacy against various viruses, including influenza and coronaviruses. In particular, compounds similar to 1H-Imidazole, 5-(cyclopropylsulfonyl)- have been evaluated for their inhibitory effects on viral replication pathways, demonstrating promising results in laboratory settings .

Antimicrobial Properties

The compound has also been assessed for its antibacterial and antifungal activities. Research indicates that certain imidazole derivatives exhibit potent action against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The sulfonyl group enhances the compound's interaction with microbial targets, suggesting a mechanism through which it exerts its antimicrobial effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 1H-Imidazole, 5-(cyclopropylsulfonyl)- is crucial for optimizing its biological activity. Studies have shown that modifications to the imidazole core or the sulfonyl group can significantly influence the compound's potency and selectivity against specific pathogens .

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Substitution on Imidazole Ring | Increased antiviral potency | |

| Variation in Sulfonyl Group | Enhanced antibacterial activity |

Potential Therapeutic Uses

The versatility of 1H-Imidazole, 5-(cyclopropylsulfonyl)- extends to potential therapeutic applications beyond infectious diseases:

- Cancer Treatment : Some imidazole derivatives have shown cytotoxic effects against cancer cell lines, suggesting a possible role in oncology as chemotherapeutic agents .

- Neurological Disorders : Certain compounds within this class have demonstrated anticonvulsant properties, indicating a potential application in treating epilepsy and other neurological conditions .

Case Studies and Research Findings

Several studies provide insights into the efficacy of imidazole derivatives:

- A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their antiviral and antimycobacterial activity, revealing that modifications similar to those in 1H-Imidazole, 5-(cyclopropylsulfonyl)- can lead to enhanced biological activity against Mycobacterium tuberculosis and various viral strains .

- Another research effort focused on synthesizing new analogs of imidazole compounds, which were tested against a panel of bacterial strains. Results indicated that specific structural modifications resulted in compounds with improved antimicrobial properties compared to existing antibiotics .

Mécanisme D'action

The mechanism of action of 1H-Imidazole, 5-(cyclopropylsulfonyl)- involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

- 1H-Imidazole, 4-(cyclopropylsulfonyl)-

- 1H-Imidazole, 5-(methylsulfonyl)-

- 1H-Imidazole, 5-(phenylsulfonyl)-

Uniqueness: 1H-Imidazole, 5-(cyclopropylsulfonyl)- is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various applications .

Activité Biologique

1H-Imidazole, 5-(cyclopropylsulfonyl)- (CAS No. 1514898-30-6) is a synthetic compound that belongs to the imidazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1H-Imidazole, 5-(cyclopropylsulfonyl)- is characterized by its unique structure, which contributes to its biological activity. The molecular formula is C7H10N2O2S, and its molecular weight is approximately 174.23 g/mol. The sulfonyl group enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In a study evaluating various imidazole compounds, it was found that those containing sulfonyl groups, such as 1H-Imidazole, 5-(cyclopropylsulfonyl)-, showed enhanced efficacy against bacterial strains like E. coli and S. aureus. For instance, compounds with similar structures reported zones of inhibition ranging from 15 to 25 mm against these pathogens .

Anti-inflammatory Effects

Imidazole compounds are also recognized for their anti-inflammatory properties. A study involving novel imidazole derivatives demonstrated that certain analogues exhibited potent inhibition of pro-inflammatory mediators in macrophages. The mechanism was linked to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, suggesting that 1H-Imidazole, 5-(cyclopropylsulfonyl)- could potentially serve as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Compounds similar to 1H-Imidazole, 5-(cyclopropylsulfonyl)- have shown promise as inhibitors of cancer cell proliferation. For example, derivatives containing sulfonamide moieties have been identified as potent inhibitors of carbonic anhydrase, an enzyme implicated in tumor progression . The antiproliferative activity was evaluated using various cancer cell lines, indicating that these compounds could be developed into novel anticancer therapies.

The biological activity of 1H-Imidazole, 5-(cyclopropylsulfonyl)- can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may act as a ligand for receptors associated with pain and inflammation, thereby modulating biological responses.

- Reactive Oxygen Species (ROS) Regulation : Imidazole derivatives have been shown to influence ROS levels in cells, which plays a crucial role in inflammation and cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Study on Anti-inflammatory Activity : A series of imidazole analogues were synthesized and tested for their ability to inhibit NF-κB activation in human macrophages. Compound I33 demonstrated significant efficacy in reducing inflammatory markers both in vitro and in vivo .

- Anticancer Evaluation : Research on imidazoline-based compounds revealed their effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis

The following table summarizes the biological activities of various imidazole derivatives compared to 1H-Imidazole, 5-(cyclopropylsulfonyl)-:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 1H-Imidazole, 5-(cyclopropylsulfonyl)- | Moderate | Significant | Promising |

| Compound I33 | High | Excellent | Moderate |

| Compound derived from phthalazine | High | Moderate | High |

Propriétés

IUPAC Name |

5-cyclopropylsulfonyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRIYOVFTDITEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CN=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.